4-(Pentyloxy)piperidine
Overview
Description
4-(Pentyloxy)piperidine is an organic compound belonging to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a pentyloxy group at the 4-position. It is known for its utility in various chemical, biological, and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Pentyloxy)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with pentyloxyacetyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Pentyloxy)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize this compound to its corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
4-(Pentyloxy)piperidine finds applications in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is utilized in the development of new drugs, especially in the areas of pain management and central nervous system disorders.
Industry: this compound is employed in the manufacturing of various chemical products, including agrochemicals and materials science applications.
Mechanism of Action
4-(Pentyloxy)piperidine is similar to other piperidine derivatives, such as 4-phenylpiperidine and 4-benzylpiperidine. its unique structural features, such as the pentyloxy group, confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other piperidine derivatives may not be as effective.
Comparison with Similar Compounds
4-Phenylpiperidine
4-Benzylpiperidine
4-Methylpiperidine
4-Ethylpiperidine
Properties
IUPAC Name |
4-pentoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-9-12-10-5-7-11-8-6-10/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJZNTFGWYHPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655667 | |
Record name | 4-(Pentyloxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-47-1 | |
Record name | 4-(Pentyloxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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